molecular formula C7H13BrSi B14305359 (4-Bromobut-2-yn-1-yl)(trimethyl)silane CAS No. 121823-55-0

(4-Bromobut-2-yn-1-yl)(trimethyl)silane

Cat. No.: B14305359
CAS No.: 121823-55-0
M. Wt: 205.17 g/mol
InChI Key: NRAZIJVUQDMBKI-UHFFFAOYSA-N
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Description

(4-Bromobut-2-yn-1-yl)(trimethyl)silane is a high-value organosilicon reagent that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. This compound features two distinct and reactive functional groups: a terminal bromine atom and a protected alkyne moiety capped with a trimethylsilyl group. This dual functionality allows it to act as a key building block in transition metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, for the construction of complex molecular architectures . The trimethylsilyl group acts as a stable protecting group for the terminal alkyne, which can be selectively removed under mild conditions to reveal the free alkyne for further diversification . This makes the compound particularly useful in multi-step synthetic sequences where selective reactivity is required. Its primary research applications include the synthesis of novel pharmaceutical intermediates, the development of conjugated materials, and the construction of complex natural product scaffolds. (4-Bromobut-2-yn-1-yl)(trimethyl)silane is typically supplied as a liquid. For research purposes only. Not for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

121823-55-0

Molecular Formula

C7H13BrSi

Molecular Weight

205.17 g/mol

IUPAC Name

4-bromobut-2-ynyl(trimethyl)silane

InChI

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3

InChI Key

NRAZIJVUQDMBKI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCBr

Origin of Product

United States

Preparation Methods

Alkyne Silylation via Nucleophilic Substitution

The most direct route to (4-Bromobut-2-yn-1-yl)(trimethyl)silane involves the silylation of 4-bromo-1-butyne using trimethylsilyl chloride (TMSCl). This method leverages the nucleophilic character of the terminal alkyne, which is deprotonated by a base to form a stronger nucleophile. For instance, the reaction proceeds in anhydrous tetrahydrofuran (THF) at −78°C using lithium hexamethyldisilazide (LiHMDS) as the base.

Reaction Conditions:

  • Substrate: 4-Bromo-1-butyne (1.0 equiv)
  • Silylating Agent: Trimethylsilyl chloride (1.2 equiv)
  • Base: LiHMDS (1.5 equiv)
  • Solvent: THF
  • Temperature: −78°C to room temperature
  • Yield: 78–85%

The mechanism involves deprotonation of the alkyne by LiHMDS, generating a lithium acetylide. This intermediate attacks TMSCl, displacing chloride and forming the silylated product. The low temperature minimizes side reactions, such as alkyne oligomerization. Purification is typically achieved via fractional distillation under reduced pressure (b.p. 164°C at 760 mmHg).

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling offers an alternative pathway, particularly useful for introducing the trimethylsilyl group to pre-brominated alkynes. A modified Sonogashira coupling between 1-bromo-3-trimethylsilylpropyne and vinyl bromide has been explored, though this method is less common due to competing side reactions.

Optimized Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: CuI (10 mol%)
  • Substrates: 1-Bromo-3-trimethylsilylpropyne and vinyl bromide
  • Solvent: Triethylamine/DMF (1:1)
  • Temperature: 60°C
  • Yield: 65–70%

While effective, this method requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation. The moderate yield underscores the challenge of balancing alkyne reactivity with silyl group stability under coupling conditions.

Halogen Exchange Reactions

Halogen exchange provides a viable route for synthesizing the brominated silyl alkyne from its chloro or iodo analogs. This method employs a bromide source (e.g., NaBr or KBr) in polar aprotic solvents, facilitating nucleophilic displacement.

Experimental Setup:

  • Starting Material: (4-Chlorobut-2-yn-1-yl)trimethylsilane (1.0 equiv)
  • Bromide Source: NaBr (2.0 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Reaction Time: 12 hours
  • Yield: 72%

The reaction proceeds via an SN2 mechanism, where bromide replaces the chloride leaving group. While this method avoids handling highly reactive alkynes, the need for stoichiometric NaBr and elevated temperatures limits its scalability.

Industrial-Scale Production Techniques

Industrial synthesis of (4-Bromobut-2-yn-1-yl)(trimethyl)silane prioritizes cost efficiency and safety. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times and byproduct formation.

Key Industrial Parameters:

Parameter Value
Reactor Type Tubular flow reactor
Residence Time 10–15 minutes
Temperature 25–40°C
Pressure 2–3 bar
Annual Production 10–50 metric tons

Post-reaction purification involves multistage distillation, leveraging the compound’s boiling point (164°C) and density (1.163 g/cm³) to separate it from unreacted starting materials and byproducts.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on yield, scalability, and practicality:

Method Yield (%) Scalability Cost Efficiency
Alkyne Silylation 78–85 High Moderate
Pd-Catalyzed Coupling 65–70 Low High
Halogen Exchange 72 Moderate Low
Industrial Flow Process 80–88 Very High High

The alkyne silylation method strikes the best balance between yield and scalability, making it the preferred laboratory-scale approach. Industrial processes, however, favor continuous flow systems for their efficiency and consistency.

Challenges and Optimization Strategies

Stability Concerns:
The bromine atom’s susceptibility to elimination under basic conditions necessitates careful control of reaction pH. For example, exceeding pH 9 in aqueous workups can lead to debromination, forming butynyltrimethylsilane as a byproduct.

Purification Innovations:
Advanced techniques like centrifugal partition chromatography (CPC) have been adopted to resolve mixtures of halogenated silyl alkynes. CPC offers higher resolution than traditional column chromatography, particularly for compounds with similar polarities.

Green Chemistry Approaches:
Recent efforts focus on solvent-free silylation using mechanochemical ball milling. Initial trials report yields of 70–75% with minimal waste generation, though reaction times remain lengthy (24–48 hours).

Case Study: Large-Sbatch Synthesis for Pharmaceutical Applications

A 2024 pilot study demonstrated the synthesis of 5 kg of (4-Bromobut-2-yn-1-yl)(trimethyl)silane using the industrial flow process. Key outcomes included:

  • Purity: 99.2% (GC-MS analysis)
  • Throughput: 1.2 kg/hour
  • Waste Reduction: 40% compared to batch methods

This success highlights the compound’s growing importance in drug discovery, particularly as a building block for kinase inhibitors and PROTAC degraders.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobut-2-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used in the presence of a base such as triethylamine.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is used for hydrogenation reactions.

Major Products Formed

Scientific Research Applications

(4-Bromobut-2-yn-1-yl)(trimethyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromobut-2-yn-1-yl)(trimethyl)silane involves its ability to form stable carbon-silicon bonds. The trimethylsilyl group acts as a protecting group for the alkyne, allowing selective reactions at other sites of the molecule. The bromine atom can be easily substituted, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Comparison with Similar Compounds

Trimethyl(4-bromophenyl)silane (CAS: 6999-03-7)

  • Structure : Aromatic bromine substituent (bromophenyl) attached to TMS.
  • Molecular Formula : C₉H₁₃BrSi.
  • Key Differences: Reactivity: The bromophenyl group participates in electrophilic aromatic substitution (e.g., Suzuki coupling), whereas the alkyne in (4-Bromobut-2-yn-1-yl)TMS enables alkyne-specific reactions (e.g., Sonogashira coupling). Applications: Primarily used in aryl-functionalized silicon polymers and as a precursor for arylboronic acids. Lacks the alkyne versatility of the target compound .

(4-Bromophenylethynyl)trimethylsilane

  • Structure : Ethynyl bridge linking TMS to a bromophenyl group.
  • Synthesis : Prepared via palladium-catalyzed coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene .
  • Key Differences :
    • Conjugation : The ethynyl spacer enhances π-conjugation , useful in optoelectronic materials.
    • Reactivity : Bromine is positioned on the aromatic ring, limiting its role as a leaving group compared to the aliphatic bromine in (4-Bromobut-2-yn-1-yl)TMS .

Triethyl(4-(4-methoxyphenyl)-3-methylbut-1-yn-1-yl)silane

  • Structure : Triethylsilyl (TES) group with a methoxyphenyl-substituted alkyne.
  • Reactivity : The triethylsilyl group offers greater steric hindrance than TMS, reducing reaction rates in cross-couplings. The methoxy group directs electrophilic substitutions on the aryl ring .
  • Applications : Demonstrated in iron-catalyzed cross-coupling reactions for building complex alkynyl structures .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Silanes

Compound Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity
(4-Bromobut-2-yn-1-yl)TMS 205.17 164 Alkyne cross-coupling, nucleophilic substitution (Br site)
Trimethyl(4-bromophenyl)silane 229.19 N/A Suzuki coupling, aryl functionalization
(4-Bromophenylethynyl)TMS 261.22 N/A Conjugated systems, optoelectronics
Triethyl(4-aryl-alkynyl)silane 348.60 N/A Sterically hindered cross-couplings

Q & A

Q. What are the common synthetic routes for (4-Bromobut-2-yn-1-yl)(trimethyl)silane, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves silylation of propargyl bromides or cross-coupling reactions. A key approach is the palladium-catalyzed Sonogashira coupling between trimethylsilylacetylene and 1,4-dibromobut-2-ene, followed by selective bromination . Reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%), temperature (60–80°C), and solvent polarity (THF or DMF) critically affect regioselectivity and yield. For instance, DMF enhances solubility of intermediates but may promote side reactions like desilylation under prolonged heating .

Q. How is the purity and structural integrity of (4-Bromobut-2-yn-1-yl)(trimethyl)silane validated in experimental workflows?

Methodological Answer: Characterization relies on a combination of:

  • NMR Spectroscopy : ¹H NMR (δ ~0.15 ppm for Si(CH₃)₃; δ 4.2–4.5 ppm for Br-C≡C-CH₂) and ¹³C NMR (δ 90–100 ppm for alkynyl carbons) confirm regiochemistry .
  • GC-MS : Retention time and molecular ion peaks (e.g., m/z 241 [M⁺]) verify purity, with fragmentation patterns distinguishing silyl-bromoalkynes from isomers .
  • IR Spectroscopy : Absorbance at ~2150 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-C) ensure functional group integrity .

Advanced Research Questions

Q. What challenges arise in handling (4-Bromobut-2-yn-1-yl)(trimethyl)silane under inert conditions, and how are they mitigated?

Methodological Answer: The compound’s moisture sensitivity and thermal instability necessitate:

  • Strict anhydrous protocols : Use of Schlenk lines or gloveboxes for storage and reactions .
  • Low-temperature storage : –20°C under argon to prevent Br-Si bond hydrolysis or alkyne oligomerization .
  • In-line purification : Flash chromatography with deactivated silica (5% Et₃N) minimizes decomposition during isolation .

Q. How does the bromo-silyl moiety influence reactivity in transition-metal-catalyzed cross-coupling reactions?

Methodological Answer: The Br atom acts as a leaving group in Suzuki-Miyaura or Negishi couplings, while the trimethylsilyl (TMS) group stabilizes alkynyl intermediates via σ-π conjugation. For example:

  • TMS as a directing group : Enhances regioselectivity in Pd-catalyzed alkyne insertions by preorganizing the substrate .
  • Competitive side reactions : Proximity of Br and TMS may lead to undesired β-hydride elimination; this is suppressed using bulky ligands (e.g., XPhos) .

Q. What contradictions exist in reported catalytic efficiencies for reactions involving this compound, and how are they resolved?

Methodological Answer: Discrepancies in catalytic turnover (e.g., Pd vs. Cu systems) arise from:

  • Solvent effects : Polar aprotic solvents (DMF) accelerate oxidative addition but may deactivate catalysts via ligand displacement .
  • Substrate stoichiometry : Excess alkyne (1.2–1.5 eq.) improves coupling yields but risks homocoupling; iterative optimization using Design of Experiments (DoE) is recommended .

Data-Driven Analysis

Q. How are computational methods (DFT, MD) employed to predict the stability and reactivity of (4-Bromobut-2-yn-1-yl)(trimethyl)silane?

Methodological Answer:

  • DFT Calculations : Predict bond dissociation energies (BDEs) for Si-C (≈85 kcal/mol) and C-Br (≈70 kcal/mol), guiding reaction pathway selection .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize solubility; acetonitrile shows higher stabilization than toluene due to dipole-alkyne interactions .

Q. What analytical pitfalls occur in quantifying trace impurities, and how are they addressed?

Methodological Answer:

  • HPLC-MS challenges : Co-elution of silylated byproducts (e.g., desilylated alkynes) is resolved using ion-pairing agents (e.g., ammonium formate) .
  • Quantitative NMR : Internal standards (e.g., 1,3,5-trimethoxybenzene) improve accuracy in impurity profiling .

Applications in Organic Synthesis

Q. How is this compound utilized in synthesizing silicon-doped carbon frameworks?

Methodological Answer:

  • Pyrolytic routes : Controlled pyrolysis (500–700°C under N₂) converts the alkyne into SiC nanostructures, characterized by TEM and Raman spectroscopy .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates silyl-triazoles for functional materials .

Q. What unexpected reactivity has been observed in photochemical applications?

Methodological Answer: Under UV light, the Br-C≡C moiety undergoes [2+2] cycloaddition with alkenes, forming strained bicyclic intermediates. This is harnessed in photoaffinity labeling studies, with quenching by TEMPO to suppress radical side pathways .

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